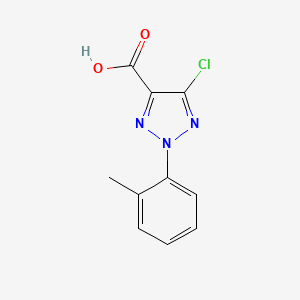
5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylique est un composé hétérocyclique qui présente un cycle triazole substitué par un groupe chloro et un groupe o-tolyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 5-chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à faire réagir l’hydrazine o-tolyle avec l’acétoacétate d’éthyle 2-chloro, suivie d’une cyclisation avec l’azoture de sodium en présence d’un catalyseur de cuivre. Les conditions réactionnelles incluent souvent un reflux dans un solvant approprié tel que l’éthanol ou l’acétonitrile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, l’utilisation de systèmes automatisés pour l’addition de réactifs et le contrôle de la température peut améliorer l’efficacité du processus.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 5-chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en amines ou en d’autres formes réduites.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles tels que des amines, des thiols ou des alcoolates.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées à l’aide de réactifs tels que l’azoture de sodium (NaN3) ou le méthylate de sodium (NaOMe).
Principaux produits
Oxydation : Acides carboxyliques ou cétones.
Réduction : Amines ou alcools.
Substitution : Divers dérivés triazoliques substitués.
4. Applications de la recherche scientifique
L’acide 5-chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.
Biologie : Enquête sur ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.
Applications De Recherche Scientifique
5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber les enzymes ou les récepteurs en se liant à leurs sites actifs, modulant ainsi leur activité. Par exemple, il peut inhiber la tyrosinase, une enzyme impliquée dans la synthèse de la mélanine, en agissant comme un inhibiteur compétitif.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 5-chloro-2-(phényle substitué)benzo[d]thiazole : Ces composés présentent également un groupe chloro et un cycle phényle substitué, et ils ont été étudiés pour leurs activités biologiques.
Dérivés de la pyrido[2,3-d]pyrimidin-5-one : Ces composés ont des structures hétérocycliques similaires et sont connus pour leurs activités biologiques.
Unicité
L’acide 5-chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylique est unique en raison de son motif de substitution spécifique et de la présence à la fois d’un groupe chloro et d’un groupe o-tolyle sur le cycle triazole.
Propriétés
Formule moléculaire |
C10H8ClN3O2 |
|---|---|
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
5-chloro-2-(2-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-4-2-3-5-7(6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |
Clé InChI |
QSODUQHJKMWFDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2N=C(C(=N2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


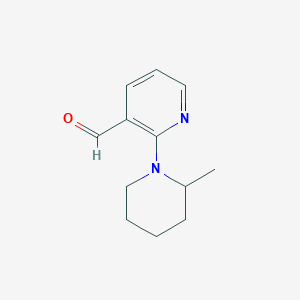
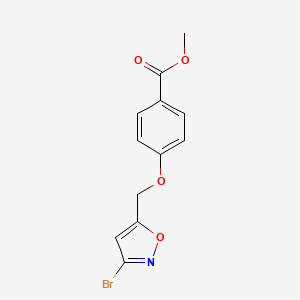
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)
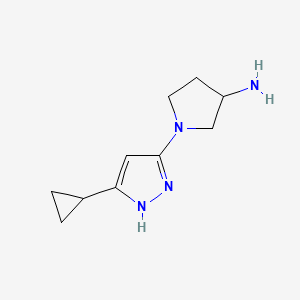


![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
![(3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
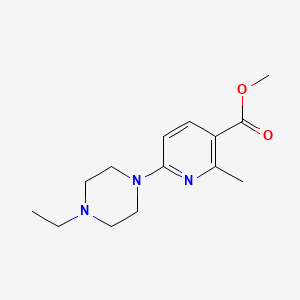
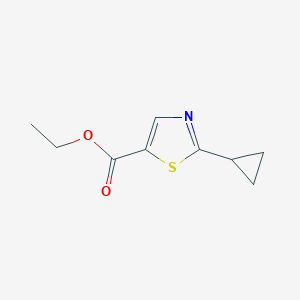


![Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate](/img/structure/B11791620.png)
